molecular formula C12H14N2O2 B598865 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine CAS No. 1203499-56-2

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

Cat. No.: B598865
CAS No.: 1203499-56-2
M. Wt: 218.256
InChI Key: HKLITSAOGZOQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthyridine ring system substituted with a dimethoxymethyl group at the second position and a methyl group at the sixth position. Naphthyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-6-methyl-1,8-naphthyridine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethoxymethyl group.

Another approach involves the condensation of 2-formyl-6-methyl-1,8-naphthyridine with methanol in the presence of an acid catalyst. This method typically requires refluxing the reaction mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the methoxy groups with halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxymethyl)-5-methyl-1,8-naphthyridine
  • 2-(Dimethoxymethyl)-7-methyl-1,8-naphthyridine
  • 2-(Dimethoxymethyl)-6-ethyl-1,8-naphthyridine

Uniqueness

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(dimethoxymethyl)-6-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-6-9-4-5-10(12(15-2)16-3)14-11(9)13-7-8/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLITSAOGZOQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=C(C=C2)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673620
Record name 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-56-2
Record name 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.